molecular formula C9H8N2O B13135407 5-Amino-2,3-dihydrobenzofuran-7-carbonitrile

5-Amino-2,3-dihydrobenzofuran-7-carbonitrile

Cat. No.: B13135407
M. Wt: 160.17 g/mol
InChI Key: XTSVSXWULQAGDE-UHFFFAOYSA-N
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Description

5-Amino-2,3-dihydrobenzofuran-7-carbonitrile is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dihydrobenzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which minimizes side reactions and enhances yield .

Industrial Production Methods

Industrial production of this compound may involve the use of organic solvents, triphenylphosphine, and azo dioctyl phthalate diethyl ester for cyclization, followed by chloridization using N-chloro succinimide . This method simplifies the production process and improves yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dihydrobenzofuran-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and nitrile groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dihydrobenzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,3-dihydrobenzofuran-7-carbonitrile is unique due to the presence of both amino and nitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-amino-2,3-dihydro-1-benzofuran-7-carbonitrile

InChI

InChI=1S/C9H8N2O/c10-5-7-4-8(11)3-6-1-2-12-9(6)7/h3-4H,1-2,11H2

InChI Key

XTSVSXWULQAGDE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2C#N)N

Origin of Product

United States

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